molecular formula C10H11ClN4OS B12730623 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione CAS No. 115398-69-1

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B12730623
CAS No.: 115398-69-1
M. Wt: 270.74 g/mol
InChI Key: WOTWEYDLLKQWAU-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 50-150°C)

    Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions with halogens, alkyl groups, or other substituents

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, DMSO

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties

    Medicine: Explored as a potential therapeutic agent for various diseases

    Industry: Utilized in the development of new materials or agricultural chemicals

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes

    Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways

    DNA Interaction: Interacting with DNA to affect gene expression

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities

    4-Chlorophenoxyacetic Acid: A compound with herbicidal properties

    Thiosemicarbazide: A compound with antimicrobial activities

Uniqueness

2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

115398-69-1

Molecular Formula

C10H11ClN4OS

Molecular Weight

270.74 g/mol

IUPAC Name

4-amino-3-[1-(4-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H11ClN4OS/c1-6(9-13-14-10(17)15(9)12)16-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3,(H,14,17)

InChI Key

WOTWEYDLLKQWAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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